molecular formula C48H78O18 B192429 Soyasaponin I CAS No. 51330-27-9

Soyasaponin I

Numéro de catalogue: B192429
Numéro CAS: 51330-27-9
Poids moléculaire: 943.1 g/mol
Clé InChI: PTDAHAWQAGSZDD-IOVCITQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Soyasaponin I is a triterpenoid saponin derived from soyasapogenol B, an oleanane-type aglycone, with a glycosidic chain composed of rhamnose, galactose, and glucuronic acid residues at the C-3 position . It is widely distributed in legumes such as soybean (Glycine max), Hedysarum coronarium, and Tipuana speciosa, where it serves as a major bioactive compound . This compound is recognized for its pharmacological properties, including immunomodulatory, hepatoprotective, and antiviral activities . Its production can be enhanced through biotechnological methods, such as alkaline hydrolysis of DDMP-conjugated precursors or tissue culture, achieving yields up to 220-fold higher than in intact plants .

Méthodes De Préparation

Extraction Techniques for Soyasaponin I

Solvent Selection and Defatting Protocols

The initial step in this compound isolation involves defatting raw plant material to remove lipophilic interferents. Hexane and ethyl acetate are widely employed for this purpose due to their non-polarity and efficiency in lipid dissolution . For instance, the USDA method utilizes a Soxhlet apparatus for overnight hexane extraction, followed by grinding to produce a defatted powder . Post-defatting, polar solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO)-methanol mixtures (1:1 v/v) are used to solubilize saponins. The USDA protocol specifies a 72-hour incubation at 50°C with DMSO-methanol, coupled with sonication to enhance extraction efficiency . In contrast, the patent by advocates methanol reflux under heating, repeated multiple times to maximize yield.

Optimization of Extraction Parameters

Temperature, solvent polarity, and extraction duration critically influence this compound recovery. Elevated temperatures (50–60°C) improve solubility but risk thermal degradation, necessitating controlled conditions. The USDA method achieves a balance by combining prolonged incubation (72 hours) with moderate heat (50°C), yielding extracts with 12–15% saponin content in soy germ . Particle size reduction via grinding (<0.5 mm) further enhances solvent penetration, as demonstrated in both the USDA and patent protocols .

Purification Strategies

Flash Chromatography for Bulk Separation

Crude extracts contain co-extracted isoflavones, carbohydrates, and proteins, necessitating intermediate purification. The USDA employs a Büchi Sepacore system with C18 reverse-phase cartridges (40 × 150 mm), equilibrated with 30% acetonitrile/0.5% acetic acid . A gradient elution to 80% acetonitrile over 30 minutes resolves saponins into three fractions: group A, group B (including this compound), and DDMP-conjugated saponins . This step achieves ~80% purity, with this compound eluting at 25–28 minutes under UV monitoring (210 nm) .

High-Performance Liquid Chromatography (HPLC)

Final purification utilizes semi-preparative HPLC. The USDA method employs a Luna C18(2) column (250 × 50 mm) with 1% acetic acid in water/acetonitrile gradients . this compound elutes as a distinct peak at 32–35 minutes, followed by crystallization upon solvent evaporation . The patent describes an alternative silica gel chromatography approach using chloroform:methanol:water (65:35:10) to isolate this compound with >95% purity.

Analytical Validation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms structural integrity and purity. The USDA protocol identifies this compound via its [M+H]⁺ ion at m/z 943.5 and characteristic fragmentation pattern . Co-eluting contaminants, such as genistein, are discerned through spectral dissimilarities and spiking experiments .

Quantitative Analysis

A standardized calibration curve using purified this compound (0.1–10 µg/mL) enables precise quantification. The USDA reports this compound concentrations of 1.2–1.5% in soy germ, 0.3–0.5% in cotyledons, and negligible amounts in hulls .

Table 1: this compound Distribution in Soybean Components

ComponentThis compound (% Dry Weight)
Germ1.2–1.5
Cotyledon0.3–0.5
Hull<0.1

Comparative Analysis of Methodologies

Efficiency and Scalability

The USDA’s HPLC-based method offers superior resolution and purity (>98%) but requires specialized equipment, limiting scalability . The patent’s silica gel chromatography , though less precise (~95% purity), is cost-effective for industrial-scale production.

Solvent Consumption and Environmental Impact

DMSO-methanol extraction minimizes toxic waste compared to the patent’s n-butanol/water partitioning , which generates larger volumes of halogenated solvents.

Challenges and Mitigation Strategies

Co-Extraction of Isoflavones

Genistein, a common interferent, is eliminated via gradient elution adjustments or pre-treatment with XAD-2 resin .

Thermal Degradation

Low-temperature evaporation (≤60°C) under reduced pressure preserves this compound integrity during solvent removal .

Analyse Des Réactions Chimiques

Types de Réactions : Le Soyasaponin Bb subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction.

Réactifs et Conditions Courants :

    Hydrolyse : L’hydrolyse acide ou enzymatique peut décomposer le Soyasaponin Bb en son aglycone et ses composants sucrés.

    Oxydation : Les agents oxydants tels que le peroxyde d’hydrogène peuvent oxyder le Soyasaponin Bb, modifiant potentiellement son activité biologique.

    Réduction : Les agents réducteurs comme le borohydrure de sodium peuvent réduire le Soyasaponin Bb, affectant son intégrité structurelle.

Principaux Produits Formés : L’hydrolyse du Soyasaponin Bb donne généralement son aglycone, le soyasapogénol B, et divers composants sucrés .

4. Applications de la Recherche Scientifique

Le Soyasaponin Bb a un large éventail d’applications de recherche scientifique dans divers domaines :

Chimie :

  • Utilisé comme tensioactif naturel en raison de sa nature amphiphile.
  • Étudié pour son potentiel à former des émulsions stables dans les produits alimentaires et cosmétiques.

Biologie :

Médecine :

Industrie :

  • Utilisé dans le développement d’aliments fonctionnels et de nutraceutiques en raison de ses bienfaits pour la santé.

Applications De Recherche Scientifique

Soyasaponin Bb has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a natural surfactant due to its amphiphilic nature.
  • Studied for its potential to form stable emulsions in food and cosmetic products.

Biology:

Medicine:

Industry:

  • Utilized in the development of functional foods and nutraceuticals due to its health benefits.

Comparaison Avec Des Composés Similaires

Structural Differences

Soyasaponin I belongs to group B soyasaponins, characterized by a monodesmosidic structure (single sugar chain at C-3). Key structural distinctions from related compounds include:

Compound Aglycone Glycosylation Pattern DDMP Conjugation Source Reference
This compound Soyasapogenol B 3-O-[α-Rha(1→2)-β-Gal(1→2)-β-GlcA] No Soybean, Tipuana speciosa
Soyasaponin Ab Soyasapogenol A Bisdesmosidic (C-3 and C-22 glycosylation) Yes Soybean
Soyasaponin III Soyasapogenol B Lacks terminal rhamnose residue No Soybean (via hydrolysis)
Kaikasaponin III Unknown Unknown No Abrus cantoniensis
Soyasaponin V Soyasapogenol B DDMP-conjugated at C-22 Yes Aeschynomene elaphroxylon
  • DDMP Conjugation: DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) conjugates, such as soyasaponin V, are precursors to non-DDMP forms like this compound. Alkaline hydrolysis increases this compound yield by 175% .
  • Glycosylation: this compound’s terminal rhamnose distinguishes it from soyasaponin III, which lacks this residue .

Pharmacological Activities

Compound Activity Mechanism Efficacy (Dose) Toxicity Reference
This compound Immunomodulatory Inhibits IκBα phosphorylation in NF-κB pathway EC₅₀: Not reported Low toxicity up to 100 μM
Soyasaponin Ab Anti-inflammatory Blocks LPS binding to TLR4 EC₅₀: Not reported Not reported
Kaikasaponin III Hepatoprotective Reduces CCl₄-induced liver damage Effective at 50–100 µg/mL Toxic at 500 µg/mL
Glycyrrhizin Hepatoprotective Antioxidant and anti-inflammatory Comparable to this compound No toxicity up to 500 µg/mL
This compound PPARγ Modulation No transactivation activity Non-cytotoxic up to 100 μM Safe in tested doses
  • Immunomodulation: this compound uniquely targets the NF-κB pathway, while soyasaponin Ab acts upstream on TLR4 .
  • Hepatoprotection : Kaikasaponin III outperforms this compound but shares dose-dependent toxicity .

Metabolic and Bioavailability Profiles

  • Absorption: this compound is metabolized by gut microbiota to soyasapogenol B, which exhibits higher bioavailability than intact saponins .
  • Group Comparison : Group B saponins (e.g., this compound) are more bioavailable than group A (e.g., soyasaponin A1) due to simpler glycosylation .

Occurrence and Yield

Source This compound Concentration Notes Reference
Tipuana speciosa callus 25% yield (5 mg/20 g DW) 220-fold higher than whole plant
Hedysarum coronarium 3.79 mg/g DM (flowers) Co-occurs with 22-O-DDMP derivative
Soybean (mature seeds) Decreasing during maturation Negatively correlated with isoflavones

Activité Biologique

Soyasaponin I, a triterpenoid saponin derived from soybeans (Glycine max), exhibits a range of biological activities that have garnered significant attention in scientific research. This article explores the compound's biological effects, metabolism, and potential therapeutic applications, supported by various studies and case analyses.

Chemical Structure and Metabolism

This compound is characterized by its complex structure, which includes a soyasapogenol backbone with attached sugar moieties. Its metabolism in the human gut is crucial for understanding its bioactivity. Research indicates that this compound undergoes microbial transformation in the intestines, leading to the production of metabolites such as soyasaponin III and soyasapogenol B.

Key Findings on Metabolism:

  • Metabolic Pathway : this compound is metabolized by gut microbiota, showing a biphasic degradation pattern over 48 hours in vitro. The disappearance rate varies among individuals, with an average degradation constant of 0.15h10.15\,h^{-1} and half-lives ranging from 2.2 to 19.1 hours .
  • Microbial Influence : The conversion to hydrophobic metabolites indicates that viable fecal microorganisms play a significant role in its degradation, which is enzymatically mediated .

Biological Activities

The biological activities of this compound are diverse, encompassing neuroprotective effects, anti-cancer properties, and potential benefits for cardiovascular health.

Neuroprotective Effects

This compound has been shown to enhance learning and memory in animal models. In a study involving memory-deficient rats induced by ibotenic acid, oral administration of this compound significantly improved cognitive functions as evidenced by behavioral tests such as the Morris water maze and Y-maze tasks.

  • Mechanism of Action : The compound promotes neuronal regeneration and reduces neuro-inflammation by increasing the proliferation and differentiation of neural precursor cells (NPCs) in the hippocampus .

Anti-Cancer Properties

Research has highlighted the anti-cancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-231). The underlying mechanism involves apoptosis induction and cell cycle arrest .

Cardiovascular Benefits

This compound has also been linked to cardiovascular health through its effects on hypertension.

  • Clinical Study : A study indicated that this compound alleviated hypertensive intracerebral hemorrhage (HICH) by inhibiting the renin-angiotensin-aldosterone system (RAAS), suggesting its potential as a therapeutic agent for managing hypertension-related conditions .

Bioavailability and Absorption

Despite its promising biological activities, the bioavailability of this compound is limited. Studies using Caco-2 cell models revealed that:

  • Absorption Rates : The mucosal transfer rates for this compound were found to be between 0.5% to 2.9% after four hours of incubation, indicating poor absorption at the intestinal level .
  • Metabolite Detection : In human studies, neither soyasaponins nor their metabolites were detected in urine after ingestion, although sapogenol B was identified in fecal samples, highlighting challenges in systemic availability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect/Outcome Study Reference
NeuroprotectionImproved memory behaviors in rats
Anti-cancerInhibition of breast cancer cell proliferation
Cardiovascular protectionAlleviation of hypertensive intracerebral hemorrhage
MetabolismDegradation rates varied among individuals
BioavailabilityLimited absorption; low mucosal transfer rates

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for quantifying Soyasaponin I in plant materials?

Solid-phase extraction (SPE) coupled with high-performance liquid chromatography-mass spectrometry (HPLC-MS) is widely used for accurate quantification. This method achieves high sensitivity (LOD: 0.02 mg/kg for this compound) and recovery rates (85–97%) in complex matrices like lentils and soybeans. Calibration curves with correlation coefficients >0.997 ensure precision, while MALDI-TOF confirmation enhances reliability .

Q. How can this compound’s chemical structure be elucidated without NMR?

"Profile analysis" integrates TLC, LC-PDA/MS/MS, and genetic data to determine structural features. This approach identifies glycosylation patterns and aglycone cores by analyzing UV spectra, molecular masses, and MS/MS fragmentation, reducing reliance on NMR (which requires ~40 mg of purified sample). Genetic analysis of soyasaponin biosynthesis genes further validates structural hypotheses .

Q. What experimental models are suitable for studying this compound metabolism by gut microbiota?

In vitro anaerobic fecal fermentation (37°C, 48 h) with human fecal samples effectively mimics microbial degradation. Kinetic analysis reveals two phenotypes: rapid degraders (k = 0.24 h⁻¹) and slow degraders (k = 0.07 h⁻¹). Metabolites like soyasaponin III and soyasapogenol B are identified via electrospray ionization mass spectrometry, highlighting sequential sugar moiety hydrolysis .

Advanced Research Questions

Q. How does this compound modulate NF-κB and MyD88-dependent inflammatory pathways?

In LPS-stimulated macrophages, this compound (20–40 μM) suppresses MyD88 recruitment to lipid rafts, downregulating TLR4/MyD88 signaling and reducing pro-inflammatory cytokines (TNF-α, IL-1β) . In TNBS-induced colitis, it inhibits IκB-α phosphorylation, blocking NF-κB nuclear translocation. This dual mechanism suggests tissue-specific anti-inflammatory effects, though cross-talk between pathways requires further study .

Q. How can contradictory data on this compound’s anti-inflammatory mechanisms be resolved?

Discrepancies arise from model systems: in vitro studies (e.g., RAW264.7 macrophages) emphasize MyD88 inhibition, while in vivo colitis models highlight NF-κB suppression. Researchers should contextualize findings by comparing dose ranges (e.g., 10–40 μM in vitro vs. 10–20 mg/kg in vivo) and assess pathway crosstalk using phosphoproteomics or siRNA knockdowns .

Q. What are key considerations for designing in vivo studies on this compound’s bioactivity?

  • Dose translation : Account for bioavailability differences between cell culture (μM) and animal models (mg/kg).
  • Metabolic interference : Gut microbiota variability (e.g., degradation phenotypes) may influence metabolite profiles; pre-screening fecal donors is advised .
  • Outcome measures : Include oxidative stress markers (e.g., glutathione, malondialdehyde) and histopathological scoring to capture multifactorial effects .

Q. How do structural modifications (e.g., glycosylation) impact this compound’s biological activity?

Group B soyasaponins (e.g., this compound) exhibit higher bioactivity than Group A due to DDMP moiety stability. Deglycosylation to soyasapogenol B enhances hydrophobicity, increasing membrane permeability but reducing solubility. Structure-activity relationship (SAR) studies using synthetic analogs can pinpoint critical hydroxyl and carboxyl groups for target binding .

Q. What challenges exist in studying this compound’s bioavailability and pharmacokinetics?

  • Low absorption : Hydrophilic sugar moieties limit intestinal uptake; micellar encapsulation or fermentation to sapogenols may improve bioavailability .
  • Matrix effects : Co-occurring isoflavonoids in soy products may synergize or antagonize effects, necessitating metabolomic profiling of complex mixtures .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDAHAWQAGSZDD-IOVCITQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031429
Record name Soyasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51330-27-9
Record name Soyasaponin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51330-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soyasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 240 °C
Record name Soyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.